molecular formula C14H11N3O4 B3049913 Ethanediamide, N-(4-nitrophenyl)-N'-phenyl- CAS No. 22486-74-4

Ethanediamide, N-(4-nitrophenyl)-N'-phenyl-

Cat. No.: B3049913
CAS No.: 22486-74-4
M. Wt: 285.25 g/mol
InChI Key: BXRMMNYQOBEAHV-UHFFFAOYSA-N
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Description

Ethanediamide, N-(4-nitrophenyl)-N’-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of both a nitrophenyl and a phenyl group attached to the ethanediamide backbone

Mechanism of Action

Target of Action

The primary target of Ethanediamide, N-(4-nitrophenyl)-N’-phenyl- is N-acetyl-beta-D-hexosaminidase (NAGase) . NAGase is an enzyme that plays a crucial role in the degradation of glycosaminoglycans, which are essential components of the extracellular matrix in tissues.

Mode of Action

The compound interacts with its target, NAGase, by serving as an artificial substrate . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N-(4-nitrophenyl)-N’-phenyl- typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents. One common method includes the reaction with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired ethanediamide derivative, which can be further purified and characterized using techniques such as NMR, IR, and MS.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-(4-nitrophenyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

Ethanediamide, N-(4-nitrophenyl)-N’-phenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar in structure but with an acetamide backbone.

    N-(4-nitrophenyl)ethanamide: Another related compound with a different substitution pattern.

    N-(4-nitrophenyl)benzamide: Contains a benzamide backbone instead of ethanediamide.

Uniqueness

Ethanediamide, N-(4-nitrophenyl)-N’-phenyl- is unique due to its specific combination of nitrophenyl and phenyl groups attached to the ethanediamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N'-(4-nitrophenyl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-13(15-10-4-2-1-3-5-10)14(19)16-11-6-8-12(9-7-11)17(20)21/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMMNYQOBEAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20530778
Record name N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22486-74-4
Record name N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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